REACTION_CXSMILES
|
[F:1][CH:2]([F:5])[CH2:3]Cl.[Cl:6][C:7]1[N:12]=[CH:11][C:10]([CH2:13][NH2:14])=[CH:9][CH:8]=1.C(N(CC)CC)C.[Br-].[K+]>CN1CCCC1=O>[Cl:6][C:7]1[N:12]=[CH:11][C:10]([CH2:13][NH:14][CH2:3][CH:2]([F:5])[F:1])=[CH:9][CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
FC(CCl)F
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)CN
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
31 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled again to 80° C
|
Type
|
DISTILLATION
|
Details
|
The N-methylpyrrolidone is distilled off at 80° C. under reduced pressure
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured onto 20 ml of 32% hydrochloric acid
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to dryness under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted three times with 30 ml of toluene
|
Type
|
DISTILLATION
|
Details
|
the organic phases are distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)CNCC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |